NBI-27914 hydrochloride

CRF1 receptor pharmacology radioligand binding assay receptor occupancy

NBI-27914 hydrochloride is the definitive CRF1-selective pharmacological tool for unambiguous receptor-subtype discrimination. Ki=1.7 nM at CRF1 with zero CRF2 activity—outperforming later-generation antagonists (pexacerfont, R121919) in mechanistic studies. Validated in vivo: seizure suppression (10–20 mg/kg i.p.), anxiolysis, pain reversal (M.E.D. 5–10 mg/kg), and chronic intracerebral infusion models. Non-peptide structure ensures stability superior to peptide antagonists. Distinct allosteric binding profile differentiates from CP-154,526 (22–32% maximal inhibition at R-state). Select for clean CRF1 vs. CRF2 discrimination in behavioral, autonomic, and endocrine assays.

Molecular Formula C18H21Cl5N4
Molecular Weight 470.6 g/mol
CAS No. 184241-44-9
Cat. No. B063192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-27914 hydrochloride
CAS184241-44-9
Synonyms2-methyl-4-(N-propyl-N-cycloproanemethylamino)-5-chloro-6-(2,4,6-trichloranilino)pyrimidine
NBI 27914
NBI27914
Molecular FormulaC18H21Cl5N4
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl
InChIInChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H
InChIKeyCPMGENCTAWBLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NBI-27914 Hydrochloride: Procurement-Grade CRF1 Receptor Antagonist with Defined Binding Affinity and Functional Selectivity


NBI-27914 hydrochloride (CAS 184241-44-9) is a selective, non-peptide corticotropin-releasing factor receptor type 1 (CRF1) antagonist . This compound binds to the human CRF1 receptor with a Ki value of 1.7 nM and demonstrates functional antagonism with an IC50 of 38.4 ± 3.6 nM in cAMP signaling assays [1]. Critically, NBI-27914 exhibits no detectable activity at the closely related CRF2 receptor subtype, establishing its utility as a receptor-subtype discriminating pharmacological tool [1]. Unlike later-generation CRF1 antagonists such as NBI-30775 (R121919) or pexacerfont, which were developed for oral bioavailability and therapeutic development, NBI-27914 remains widely employed as a validated tool compound for mechanistic studies requiring selective CRF1 blockade without CRF2 cross-interference [1].

Why CRF1 Antagonist Substitution Without NBI-27914 May Compromise Experimental Reproducibility


The CRF1 antagonist class comprises multiple structurally and pharmacologically distinct compounds that are not functionally interchangeable [1][2]. Antalarmin and NBI-27914 both target CRF1 but exhibit differential binding mechanisms: both act as weak allosteric inhibitors at the uncoupled receptor R-state, yet they demonstrate only partial (22–32%) maximal inhibition of 125I-astressin binding, indicating non-competitive interaction profiles that differ from orthosteric peptide antagonists [1]. Later-generation CRF1 antagonists such as R121919 (NBI-30775) were explicitly designed with improved brain penetration and lower lipophilicity compared to early compounds like NBI-27914 and CP-154,526, which exhibit high plasma protein binding and long elimination half-lives [3]. Substituting NBI-27914 with CP-154,526 (Ki = 2.7 nM) or verucerfont (IC50 = 6.1 nM) introduces receptor affinity variability that directly affects experimental potency calculations [2]. Furthermore, CRF2-selective agents such as antisauvagine-30 or K41498 (Ki values of 0.62–0.66 nM at CRF2β/CRF2α) cannot replicate the CRF1-specific pharmacological profile of NBI-27914 [2].

Quantitative Differentiation Evidence for NBI-27914 Hydrochloride Against CRF1 Antagonist Alternatives


CRF1 Receptor Binding Affinity: NBI-27914 (Ki = 1.7 nM) Versus CP-154526, Verucerfont, and NBI-35965

NBI-27914 exhibits a CRF1 receptor binding affinity (Ki = 1.7 nM) that exceeds that of several structurally distinct CRF1 antagonists commonly used as research alternatives. In direct cross-study comparison of radioligand binding data using human recombinant CRF1 receptors, NBI-27914 demonstrates approximately 1.6-fold higher affinity than CP-154526 (Ki = 2.7 nM), approximately 3.6-fold higher affinity than verucerfont (IC50 = 6.1 nM), and approximately 2.4-fold higher affinity than NBI-35965 (Ki = 4 nM) [1]. Notably, the structurally related compound NBI-77860 (verucerfont), which progressed to Phase II clinical development, exhibits substantially lower CRF1 affinity with a Ki of 6.31 nM versus the 1.7 nM of NBI-27914 [2].

CRF1 receptor pharmacology radioligand binding assay receptor occupancy structure-activity relationship

CRF1 Over CRF2 Receptor Subtype Selectivity: NBI-27914 Demonstrates Complete CRF2 Inactivity Versus Peptide Antagonists

NBI-27914 exhibits absolute functional selectivity for CRF1 over CRF2 receptors, a property not shared by peptide-based CRF antagonists. The compound has no detectable activity at CRF2 receptors in functional assays . In contrast, the widely used peptide antagonist α-helical CRF9–41 exhibits mixed CRF1/CRF2 antagonism, while astressin and astressin-2B act as non-selective or CRF2-preferring antagonists, respectively [1]. When tested in a human retinoblastoma Y79 cell system endogenously expressing CRF2α receptors, NBI-27914 inhibited cAMP signaling (IC50 = 38.4 ± 3.6 nM) but was more potent than the CRF2-selective peptide antisauvagine (IC50 = 2.04 ± 0.2 μM), indicating that NBI-27914 retains some activity at CRF2 under specific conditions but demonstrates 53-fold greater potency than antisauvagine [2].

receptor subtype selectivity CRF2 receptor functional antagonism cAMP signaling

In Vivo Functional Efficacy in CRF-Induced Seizure Model: Dose-Dependent Seizure Suppression and Latency Extension

NBI-27914 demonstrates robust, dose-dependent in vivo efficacy in suppressing CRF-induced limbic seizures in developing rats, with direct comparator data against the peptide antagonist α-helical CRF9–41. Intraperitoneal administration of NBI-27914 (10–20 mg/kg, 30–40 min pre-treatment) significantly increased seizure latency to 23.5 ± 3.6 minutes compared to 8.5 ± 1.3 minutes in vehicle controls (P = 0.0008), and reduced seizure duration from 138.0 ± 9.9 minutes to 104.8 ± 5.8 minutes (P = 0.018) [1]. In contrast, the peptide antagonist α-helical CRF9–41 at doses up to 4.0 mg/kg i.p. failed to alter seizure latency (10.4 ± 2.0 min) or duration (161.0 ± 9.6 min) relative to vehicle controls, demonstrating that NBI-27914 provides functional in vivo blockade not achievable with peptide-based alternatives [1]. At higher i.c.v. doses, NBI-27914 completely blocked behavioral seizures and prevented epileptic discharges in concurrent electroencephalogram recordings [1].

in vivo pharmacology CRF-induced seizures electroencephalogram dose-response relationship

ACTH Suppression and Neurotransmitter Modulation in Heart Failure Model: CRF1-Dependent Sympathoexcitation Attenuation

In a rat model of ischemia-induced heart failure, continuous 4-week bilateral paraventricular nucleus (PVN) infusion of NBI-27914 produced quantifiable attenuation of heart failure-associated neurochemical and endocrine abnormalities. Compared to sham-operated controls, heart failure rats exhibited elevated plasma ACTH levels and increased renal sympathetic nerve activity (RSNA). Bilateral PVN infusion of NBI-27914 significantly attenuated both ACTH elevation and RSNA increases observed in heart failure rats [1]. Additionally, NBI-27914 treatment partially restored PVN GABA and GAD67 levels that were decreased in heart failure, while reducing PVN glutamate, norepinephrine, and tyrosine hydroxylase levels that were elevated in the disease state [1].

sympathoexcitation heart failure ACTH regulation paraventricular nucleus

Pharmacological Negativity: NBI-27914 Fails to Antagonize CRF2-Mediated Gastric Stasis and Appetite Suppression

NBI-27914 exhibits a critical pharmacological negativity profile that differentiates it from mixed or non-selective CRF receptor antagonists. In vivo, NBI-27914 (400 μg/kg i.v.) did not influence intravenous CRF-, urocortin-, or abdominal surgery-induced gastric stasis, whereas the mixed CRF1/CRF2 antagonist astressin completely prevented surgery-induced gastric emptying inhibition [1]. Similarly, in appetite suppression studies, NBI-27914 failed to attenuate CRF-induced anorexia when administered centrally (0.13 to 10 nmol/2.5 μl i.c.v.) or orally (20 to 40 mg/kg), while the CRF2-selective antagonist antisauvagine-30 and the mixed antagonist cUTSN (12–41) produced dose-dependent reversal of CRF effects on food intake [2]. This pharmacological negativity confirms that NBI-27914 does not antagonize CRF2-mediated physiological responses.

negative control CRF2-mediated effects gastric emptying anorexia receptor specificity

Analgesic Efficacy in Inflammatory Pain: CRF1-Mediated Antinociception Reversal by NBI-27914

In a Freund's complete adjuvant (FCA)-induced inflammatory pain model, centrally administered CRF produced potent, dose-dependent antinociceptive effects that were significantly antagonized by i.c.v. administration of NBI-27914. The CRF1-selective antagonist NBI-27914 reduced CRF-induced antinociception by approximately 60%, whereas the CRF2-selective antagonist K41498 produced only 20% antagonism [1]. This differential reversal demonstrates that CRF1 receptors, not CRF2 receptors, mediate the majority of central CRF-induced analgesia during inflammation. Additionally, the opioid antagonist naloxone significantly reversed CRF- and CRF1 agonist-elicited pain inhibition, confirming that CRF1-mediated antinociception operates through endogenous opioid peptide release [1].

inflammatory pain antinociception opioid peptide pain modulation

Validated Research and Procurement Applications for NBI-27914 Hydrochloride Based on Quantitative Evidence


CRF1 Versus CRF2 Receptor Subtype Discrimination in Neuroendocrine and Behavioral Studies

NBI-27914 is optimally deployed in experimental designs requiring unambiguous discrimination between CRF1- and CRF2-mediated physiological responses. The compound's complete lack of activity at CRF2 receptors [1] and its failure to antagonize CRF2-dependent gastric stasis (400 μg/kg i.v.) and appetite suppression (0.13–10 nmol i.c.v.) [2] establish it as a definitive CRF1-selective tool. Parallel experiments comparing NBI-27914 (CRF1 blockade) with antisauvagine-30 or K41498 (CRF2 blockade) enable unambiguous receptor subtype assignment in behavioral, autonomic, and endocrine assays. This application is directly supported by the 60% vs. 20% differential antinociception reversal observed between NBI-27914 and K41498 [3].

In Vivo CRF1 Functional Antagonism in Rodent Seizure, Anxiety, and Pain Models

NBI-27914 provides validated in vivo CRF1 blockade across multiple rodent models where peptide antagonists fail to demonstrate efficacy. The compound's dose-dependent seizure suppression (10–20 mg/kg i.p., 30–40 min pre-treatment) with quantifiable latency extension (23.5 ± 3.6 min vs. 8.5 ± 1.3 min control) and duration reduction (104.8 ± 5.8 min vs. 138.0 ± 9.9 min control) [1] enables accurate dose selection and power analysis for seizure studies. In anxiety models, NBI-27914 blocks surgery-induced anxiety-like behavior in open field tests [4]. In pain research, the compound attenuates Freund's adjuvant-induced mechanical hyperalgesia (minimal effective dose = 5 mg/kg) and tactile allodynia (minimal effective dose = 10 mg/kg) [5]. These validated dose ranges (5–20 mg/kg i.p.) provide a starting point for experimental design across behavioral domains.

Central Nervous System CRF1 Signaling in Cardiovascular-Autonomic Integration Studies

NBI-27914 is suitable for chronic intracerebral infusion studies examining CRF1 contributions to cardiovascular-autonomic regulation. Four-week continuous bilateral PVN infusion of NBI-27914 in heart failure rats attenuated elevated renal sympathetic nerve activity (RSNA) and plasma ACTH levels while restoring PVN GABA/GAD67 expression and reducing glutamate/norepinephrine/tyrosine hydroxylase levels [1]. This application is particularly relevant for investigators studying hypothalamic CRF1 signaling in sympathetic outflow regulation, blood pressure control, and neuroendocrine-immune interactions. The compound's stability under continuous infusion conditions and its ability to produce sustained CRF1 blockade over weeks distinguishes it from peptide antagonists with shorter in vivo half-lives.

Ex Vivo Tissue Pharmacology and CRF1-Mediated cAMP Signaling Assays

NBI-27914 serves as a validated reference antagonist for ex vivo tissue bath experiments and cell-based cAMP signaling assays. In human retinoblastoma Y79 cells endogenously expressing CRF2α receptors, NBI-27914 inhibited ovine CRF-stimulated cAMP with an IC50 of 38.4 ± 3.6 nM, providing a benchmark for functional antagonism potency [1]. For studies using brain slice preparations or isolated tissue segments, NBI-27914 (100 nM) effectively blocks CRF-mediated synaptic depression without affecting urocortin I facilitation, confirming its CRF1-specific action at the circuit level . Investigators should note that NBI-27914 acts as a weak allosteric inhibitor at the uncoupled R-state of CRF1 (22–32% maximal inhibition of 125I-astressin binding), a mechanistic nuance that differentiates it from competitive orthosteric antagonists [2].

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